molecular formula C20H23N5O2 B11046869 1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11046869
M. Wt: 365.4 g/mol
InChI Key: CKBZRFPUDMBBHV-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazo[1,2-g]purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves the reaction of benzylimidazole with appropriate methylating agents such as iodomethane . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, pentyl, and phenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

2,4-dimethyl-8-pentyl-7-phenyl-6H-purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H23N5O2/c1-4-5-7-12-14-15(13-10-8-6-9-11-13)21-19-22-17-16(25(14)19)18(26)24(3)20(27)23(17)2/h6,8-11H,4-5,7,12H2,1-3H3,(H,21,22)

InChI Key

CKBZRFPUDMBBHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(NC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4

Origin of Product

United States

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